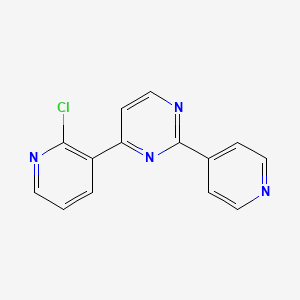
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridinyl and chloropyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of Pyrimidine Core: The pyrimidine core is constructed through a condensation reaction involving appropriate precursors.
Substitution Reactions: The chloropyridinyl and pyridinyl groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under appropriate conditions.
Reduction: Reduction of the pyridine rings to form dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Industry: Application in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: Involvement in pathways related to cell proliferation, apoptosis, or other cellular processes.
類似化合物との比較
Similar Compounds
4-(2-Bromopyridin-3-yl)-2-(pyridin-4-yl)pyrimidine: Similar structure with a bromine atom instead of chlorine.
4-(2-Fluoropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with specific properties or activities.
特性
IUPAC Name |
4-(2-chloropyridin-3-yl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-11(2-1-6-17-13)12-5-9-18-14(19-12)10-3-7-16-8-4-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYVABICEOCBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
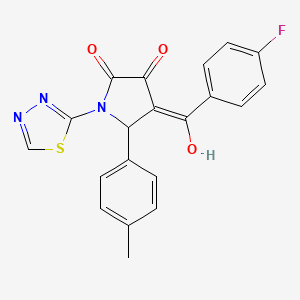
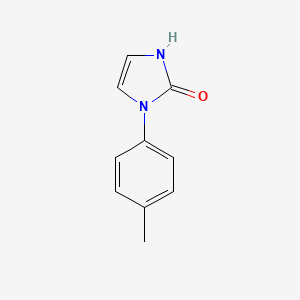
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)
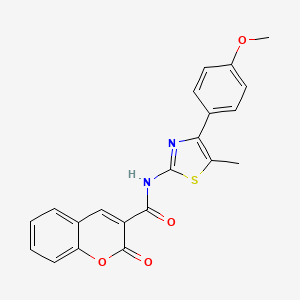
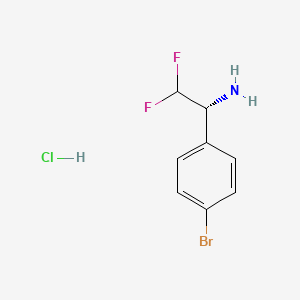
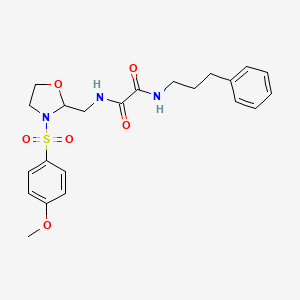
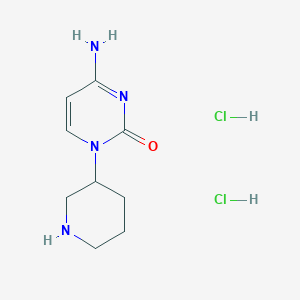
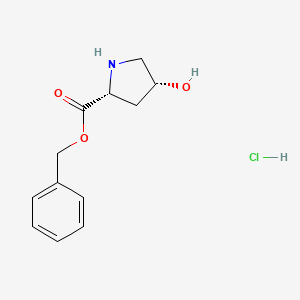
![N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2620899.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2620900.png)
![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)
![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)
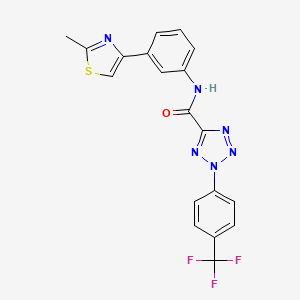
![N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B2620904.png)
